6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It is also known as tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular formula of 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C14H19NO2 . The InChI Key is KRSUDBIZXKOKGA-UHFFFAOYNA-N .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is soluble in water . It is recommended to store it away from heat and oxidizing agents, in a cool, dry, and well-ventilated condition, and keep it refrigerated .Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which include 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds have been shown to interact with their targets in a way that results in a range of biological activities .
Biochemical Pathways
It is known that thiq-based compounds can influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is soluble in water , which may influence its bioavailability.
Result of Action
Given the diverse biological activities of thiq-based compounds, it can be inferred that the effects are likely to be varied and dependent on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. For instance, it should be stored away from heat and oxidizing agents, in a cool, dry, and well-ventilated condition, and kept refrigerated . These conditions can help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
6-tert-butyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12;/h4-5,8,14H,6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSWUSQXKKAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CNCC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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